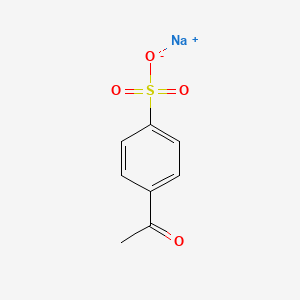
Sodium 4-Acetylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-Acetylbenzenesulfonate (SABS) is a sulfonate ester that is used in a variety of chemical and biological processes. It is a colorless, water-soluble solid with a melting point of 156-158 °C. SABS is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy. In addition, SABS has been used in a variety of scientific research applications, such as enzyme inhibition, protein-protein interactions, and DNA sequencing.
Aplicaciones Científicas De Investigación
Solubility Determination and Modeling
Sodium 4-nitrobenzenesulfonate has been extensively studied for its solubility in different solvents at various temperatures. Research by Zhou et al. (2016) determined the solubility of sodium 4-nitrobenzenesulfonate in solvents like ethanol, acetone, and tetrahydrofuran, among others, using a steady-state method. The study is crucial for understanding the dissolution properties of sodium 4-nitrobenzenesulfonate, which can influence its applications in various scientific fields. For instance, this knowledge is essential for designing appropriate solvent systems in pharmaceutical formulations or industrial processes involving this compound (Guoquan Zhou et al., 2016).
Chemical Synthesis and Properties
Synthesis and Structural Analysis
The synthesis and structural properties of sodium compounds similar to Sodium 4-Acetylbenzenesulfonate have been explored. For example, Guo et al. (2007) reported on the synthesis of a complex sodium compound, providing insights into its molecular structure and charge centers. Studies like these contribute to a deeper understanding of the chemical behavior and potential applications of sodium sulfonate compounds in areas like catalysis and materials science (Xu-ming Guo et al., 2007).
Environmental Applications and Analysis
Removal of Sodium Dodecylbenzenesulfonate
Research has also focused on the environmental applications of sodium sulfonates. For instance, Daewon Kim et al. (2019) discussed the use of mesoporous silica nanoparticles for the removal of sodium dodecylbenzenesulfonate, a compound structurally similar to this compound. This research highlights the potential environmental applications of sodium sulfonate compounds, particularly in pollution mitigation and water treatment processes (Daewon Kim et al., 2019).
Advanced Materials and Polymer Research
Graphene Oxide and Polymerization
The interaction of sodium sulfonates with advanced materials like graphene oxide has been studied for polymerization processes. Voylov et al. (2016) demonstrated that graphene oxide can initiate radical polymerization of sodium 4-vinylbenzenesulfonate, leading to polymers with controlled molecular weight. This research is instrumental in developing new materials with tailored properties for various industrial and technological applications (D. Voylov et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-Acetylbenzenesulfonate involves the sulfonation of Acetophenone followed by neutralization with sodium hydroxide.", "Starting Materials": ["Acetophenone", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Acetophenone is added to sulfuric acid to form the sulfonic acid derivative.", "The reaction mixture is heated to 100-120°C for several hours to complete the sulfonation reaction.", "The product is then cooled and neutralized with a solution of sodium hydroxide.", "The resulting sodium salt is filtered, washed with water, and dried to obtain Sodium 4-Acetylbenzenesulfonate." ] } | |
Número CAS |
61827-67-6 |
Fórmula molecular |
C8H8NaO4S |
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
sodium;4-acetylbenzenesulfonate |
InChI |
InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12); |
Clave InChI |
JZIBEOJBBDOVSB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Otros números CAS |
61827-67-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)



